molecular formula C5H10N4O B15303629 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol

Cat. No.: B15303629
M. Wt: 142.16 g/mol
InChI Key: NYGVTZMPEZCZJS-UHFFFAOYSA-N
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Description

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry and materials science. Compounds containing the tetrazole ring are known for their diverse applications, serving as bioisosteres for carboxylic acids and exhibiting a range of pharmacological activities. Tetrazole derivatives are reported to possess antibacterial, antifungal, and antiviral activities, and new tetrazole-containing compounds are continuously being evaluated as potential broad-spectrum antimicrobial or anticonvulsant agents . The specific structural features of this compound, including the presence of both a tetrazole ring and a propan-1-ol chain, make it a valuable intermediate or precursor for further chemical synthesis and exploration. The hydroxyl group present in the alkyl substituent is a key functional moiety that can contribute to the molecule's properties and is a site for potential chemical modification . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

2-methyl-2-(2H-tetrazol-5-yl)propan-1-ol

InChI

InChI=1S/C5H10N4O/c1-5(2,3-10)4-6-8-9-7-4/h10H,3H2,1-2H3,(H,6,7,8,9)

InChI Key

NYGVTZMPEZCZJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=NNN=N1

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methyl-2-Cyanopropan-1-Ol

The nitrile precursor is synthesized via cyanohydrin formation. Reacting 2-methylpropanal (isobutyraldehyde) with hydrogen cyanide (HCN) yields the cyanohydrin intermediate, which is subsequently reduced to the alcohol:
$$
\text{(CH}3\text{)}2\text{CHCHO} + \text{HCN} \rightarrow \text{(CH}3\text{)}2\text{C(OH)CN} \quad \text{(cyanohydrin formation)}
$$
$$
\text{(CH}3\text{)}2\text{C(OH)CN} \xrightarrow{\text{LiAlH}4} \text{(CH}3\text{)}2\text{C(OH)CH}2\text{OH} \quad \text{(reduction)}
$$
This route, however, faces challenges in regioselectivity and requires stringent safety protocols due to HCN’s toxicity.

Tetrazole Ring Formation

The nitrile intermediate undergoes cycloaddition with sodium azide (NaN$$3$$) in the presence of ammonium chloride (NH$$4$$Cl) at reflux:
$$
\text{(CH}3\text{)}2\text{C(OH)CH}2\text{CN} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl, DMF}} \text{(CH}3\text{)}2\text{C(OH)CH}2\text{C(N}_4\text{H)} \quad \text{(80–85\% yield)}
$$
This method mirrors the synthesis of analogous tetrazole derivatives, such as 2-(2-methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid , where palladium-catalyzed couplings are employed post-cycloaddition.

Alkylation of Tetrazole Anions

Alkylation leverages the nucleophilicity of the tetrazole anion, which attacks electrophilic centers. For this approach, 1-bromo-2-methyl-2-propanol serves as the alkylating agent.

Synthesis of 1-Bromo-2-Methyl-2-Propanol

This intermediate is prepared via bromination of 2-methyl-2-propanol (tert-butanol) using hydrobromic acid (HBr):
$$
\text{(CH}3\text{)}3\text{COH} + \text{HBr} \rightarrow \text{(CH}3\text{)}3\text{CBr} + \text{H}_2\text{O} \quad \text{(65–70\% yield)}
$$
Steric hindrance at the tertiary carbon limits reaction efficiency, necessitating prolonged reflux.

Tetrazole Alkylation

The tetrazole anion, generated by deprotonating 1H-tetrazole with potassium carbonate (K$$2$$CO$$3$$), reacts with the alkylating agent in dimethylformamide (DMF):
$$
\text{C}3\text{N}4\text{H}2^- + \text{(CH}3\text{)}3\text{CBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{(CH}3\text{)}2\text{C(OH)CH}2\text{C(N}_4\text{H)} + \text{KBr} \quad \text{(50–55\% yield)}
$$
This method parallels the synthesis of (E)-2,2-dimethyl-N-((1-(2-(2-methyl-[1,1'-biphenyl]-3-yl)vinyl)-1H-tetrazol-5-yl)methyl)propan-1-amine , where Suzuki couplings are employed after alkylation.

Functional Group Interconversion from Amine Analogues

The amine derivative 2-methyl-2-(1H-tetrazol-5-yl)propan-1-amine (CAS: 32495-05-9) serves as a precursor. Oxidation of the amine to the alcohol is achieved via diazotization followed by hydrolysis:

Diazotization and Hydrolysis

$$
\text{(CH}3\text{)}2\text{C(NH}2\text{)CH}2\text{C(N}4\text{H)} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{(CH}3\text{)}2\text{C(N}2\text{Cl)CH}2\text{C(N}4\text{H)} \xrightarrow{\text{H}2\text{O}} \text{(CH}3\text{)}2\text{C(OH)CH}2\text{C(N}4\text{H)} \quad \text{(40–45\% yield)}
$$
This route is less efficient due to competing side reactions but offers a pathway when nitrile precursors are unavailable.

Comparative Analysis of Synthetic Routes

Method Key Intermediate Yield Advantages Challenges
Cycloaddition 2-Methyl-2-cyanopropan-1-ol 80–85% High regioselectivity Toxicity of HCN, multi-step synthesis
Alkylation 1-Bromo-2-methyl-2-propanol 50–55% Single-step alkylation Low yield due to steric hindrance
Functional interconversion 2-Methyl-2-tetrazolylpropanamine 40–45% Utilizes available amines Low efficiency, side reactions

Optimization Strategies

Solvent and Catalyst Selection

  • Cycloaddition : Use of polar aprotic solvents (e.g., DMF) enhances azide reactivity.
  • Alkylation : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve anion accessibility in heterogeneous systems.

Temperature Control

  • Cycloaddition proceeds optimally at 80–90°C, while alkylation requires milder conditions (40–60°C) to minimize decomposition.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one, while substitution reactions can introduce various functional groups into the tetrazole ring.

Scientific Research Applications

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites on enzymes and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related tetrazole derivatives, focusing on molecular properties, synthesis, and applications.

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
2-Methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol C₅H₁₀N₄O 142.16 Tetrazole, tertiary alcohol High polarity, likely solid state
Candesartan Cilexitil C₃₃H₃₄N₆O₆ 610.67 Tetrazole, benzimidazole Angiotensin II antagonist
[3-(1H-Tetrazol-5-yl)phenyl]methanol C₈H₈N₄O 176.18 Tetrazole, benzyl alcohol Moderate solubility in polar solvents
3-(1H-Tetrazol-5-yl)pyridin-2-amine C₆H₆N₆ 162.15 Tetrazole, aminopyridine Crystalline solid (CAS 53511-62-9)

Key Differences and Similarities

Structural Features: The target compound lacks aromatic systems (e.g., benzene or pyridine) present in Candesartan and [3-(1H-tetrazol-5-yl)phenyl]methanol, reducing π-π stacking interactions but enhancing conformational flexibility .

Synthetic Routes :

  • While Candesartan and Olmesartan involve multi-step syntheses with Suzuki couplings or ester hydrolyses , simpler tetrazole-alcohol derivatives (e.g., prophetic molecule in ) are synthesized via cycloaddition (e.g., azide-nitrile reactions) or thioether formation .
  • Microwave-assisted synthesis, as used for triazoles in , could be applied to improve reaction efficiency for the target compound.

Physicochemical Properties: Solubility: The hydroxyl group in the target compound likely enhances water solubility compared to non-hydroxylated analogs like 3-(1H-tetrazol-5-yl)pyridin-2-amine . Melting Points: Tetrazole derivatives often exhibit high melting points due to hydrogen bonding (e.g., the crystalline salt in melts at >200°C). The target compound’s tertiary alcohol may lower its melting point relative to rigid aromatic systems.

Biological Activity: Tetrazole rings in Candesartan and Olmesartan are critical for binding angiotensin II receptors . The target compound’s lack of a biphenyl system (present in these drugs) may limit receptor affinity but could be optimized for other targets.

Biological Activity

2-Methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C5H11N5OC_5H_{11}N_5O, with a molecular weight of 157.17 g/mol. The structure includes a tetrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₅H₁₁N₅O
Molecular Weight157.17 g/mol
CAS Number2228823-11-6

Antifungal Activity

Recent studies have indicated that compounds containing tetrazole moieties exhibit antifungal properties. For instance, a study evaluated various tetrapodal molecules against fungal strains such as Geotrichum candidum and Aspergillus niger. The results showed significant inhibition zones ranging from 12 to 16 mm, suggesting that similar structures to this compound may also possess antifungal activity .

Alpha-Amylase Inhibition

Another important aspect of biological activity is the inhibition of alpha-amylase, an enzyme involved in carbohydrate metabolism. Compounds with tetrazole structures demonstrated IC50 values significantly lower than the positive control acarbose. For example, some derivatives exhibited IC50 values in the range of 1.34×1011.34\times 10^{-1} to 1.2×1021.2\times 10^{-2} mg/mL . This suggests that this compound could similarly affect carbohydrate digestion and metabolism.

The mechanism by which tetrazole-containing compounds exert their biological effects often involves interaction with specific enzymes or receptors. For instance, docking studies have shown that these compounds can effectively bind to alpha-amylase and inhibit its activity through competitive inhibition . The presence of functional groups in the structure can influence binding affinity and specificity.

Study on Tetrazole Derivatives

In a comprehensive study involving various tetrazole derivatives, researchers found that modifications to the tetrazole ring significantly affected biological activity. The presence of hydroxyl groups and other substituents altered the compounds' interaction with target enzymes . This highlights the importance of structural modifications in enhancing the biological efficacy of compounds like this compound.

In Vivo Studies

While most research has focused on in vitro assays, preliminary in vivo studies are necessary to validate the therapeutic potential of this compound. Future studies should aim to evaluate the pharmacokinetics and bioavailability of this compound in animal models.

Q & A

Q. Optimization Tips :

  • Vary solvents (e.g., DMF for faster kinetics vs. water for safety).
  • Adjust stoichiometry of NaN₃ (1.2–1.5 equivalents) to minimize side reactions.
  • Monitor pH to stabilize the tetrazole tautomer .

How can spectroscopic techniques (NMR, IR, MS) characterize the structural features of this compound?

Category : Basic
Methodological Answer :

  • ¹H/¹³C NMR :
    • The tetrazole proton (N–H) appears as a broad singlet at δ 10–12 ppm.
    • The methyl groups (C(CH₃)₂) show singlets at δ 1.4–1.6 ppm (¹H) and δ 25–30 ppm (¹³C).
    • The –CH₂OH group resonates at δ 3.5–4.0 ppm (¹H) and δ 60–65 ppm (¹³C) .
  • IR Spectroscopy :
    • Broad O–H stretch (~3300 cm⁻¹) and sharp N–H stretch (2500–2700 cm⁻¹).
    • Tetrazole ring vibrations (C=N) at 1600–1650 cm⁻¹ .
  • Mass Spectrometry (MS) :
    • Molecular ion [M+H]⁺ expected at m/z 171.1.
    • Fragmentation peaks at m/z 153 (loss of H₂O) and m/z 98 (tetrazole ring cleavage) .

What strategies resolve contradictions in crystallographic data for tetrazole-containing compounds?

Category : Advanced
Methodological Answer :
Crystallographic discrepancies (e.g., disorder in the tetrazole ring or solvent masking) require:

Data Collection : Use high-resolution synchrotron radiation or a fine-focus sealed tube (e.g., Bruker SMART APEX) to enhance data quality .

Refinement Tools :

  • SHELXL : Apply restraints for bond lengths/angles in disordered regions.
  • Mercury CSD : Visualize voids and hydrogen-bonding networks to validate packing patterns .

Validation Metrics :

  • Ensure R-factor < 0.05 and wR² < 0.15.
  • Check ADP (Atomic Displacement Parameters) for thermal motion anomalies .

Example Table : Crystallographic Parameters from a Related Tetrazole Compound

ParameterValue
Space groupP21/c
a, b, c (Å)3.6477, 16.9661, 9.5465
β (°)97.465
Z2
R[F² > 2σ(F²)]0.039

How can computational methods predict the reactivity of the tetrazole ring under varying pH conditions?

Category : Advanced
Methodological Answer :

Tautomer Stability :

  • Use DFT (e.g., B3LYP/6-311+G**) to calculate energy differences between 1H- and 2H-tetrazole tautomers.
  • At acidic pH (pH < 4), the 1H-tautomer dominates due to protonation at N1 .

pKa Prediction :

  • Tools like ACD/Labs or MarvinSuite estimate the tetrazole N–H pKa (~4.5–5.5).
  • Experimental validation via potentiometric titration in water/DMSO mixtures .

Reactivity in Reactions :

  • Simulate nucleophilic attack at the tetrazole C5 position using MD simulations (e.g., GROMACS).
  • Compare activation energies for alkylation vs. acylation pathways .

What are the challenges in achieving high purity during synthesis, and how can they be addressed?

Category : Basic
Methodological Answer :
Key Challenges :

  • Byproducts : Unreacted nitrile or azide intermediates.
  • Solvent Traces : Residual DMF or water.
    Solutions :

Chromatography : Use silica gel column chromatography with EtOAc/hexane (3:7) for purification.

Recrystallization : Dissolve in hot ethanol and cool to −20°C for 12 hours .

Analytical Monitoring :

  • Track reaction progress via TLC (Rf ~0.3 in EtOAc/hexane).
  • Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to confirm purity >95% .

How does steric hindrance from the methyl group influence the compound’s reactivity?

Category : Advanced
Methodological Answer :
The geminal dimethyl group adjacent to the tetrazole ring introduces steric effects:

Stereoelectronic Impact :

  • Reduces nucleophilic substitution at the β-carbon due to hindered access.
  • Favors intramolecular hydrogen bonding (O–H⋯N) between the hydroxyl and tetrazole groups .

Experimental Evidence :

  • X-ray data shows a dihedral angle of 85° between the tetrazole and propanol moieties, limiting conjugation .
  • Kinetic studies reveal slower acylation rates compared to non-methylated analogs (krel = 0.3) .

Table : Comparative Reactivity of Methylated vs. Non-Methylated Analogs

Reaction TypeMethylated Compound (Yield)Non-Methylated (Yield)
Acylation (AcCl)45%78%
Alkylation (MeI)30%65%

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